![molecular formula C17H15N5O4 B2509827 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1004637-87-9](/img/structure/B2509827.png)
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" is a novel benzamide-based heterocyclic compound. The structure of this compound suggests that it may have potential biological activities, given the presence of a pyrazole moiety and a benzo[d][1,3]dioxole group, which are often found in pharmacologically active molecules.
Synthesis Analysis
The synthesis of benzamide-based heterocycles, such as the one , can be achieved through various synthetic routes. One such route involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method has been shown to produce a range of compounds with significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus.
Molecular Structure Analysis
The molecular structure of benzamide-based heterocycles is characterized using a variety of spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray crystallography . These techniques allow for the determination of the molecular conformation, the identification of functional groups, and the overall geometry of the compound. For instance, a related compound was found to have a twisted conformation between the pyrazole and thiophene rings, indicating that similar structural features may be present in the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of a pyrazole ring, for example, can undergo various chemical reactions, including cycloadditions, which are useful in the synthesis of more complex heterocyclic systems . The reactivity can also be exploited in the development of new pharmaceuticals, where modifications to the core structure can lead to compounds with enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide-based heterocycles are determined by their molecular structure. The crystal and molecular structure is stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking interactions . These interactions can influence the solubility, melting point, and stability of the compound. Additionally, the electronic structure, as determined by computational methods like DFT, provides insights into the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized for their potential biological activities. For example, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing promise in structure-activity relationships (SAR) studies (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Some derivatives have been tested for their antimicrobial and antitumor activities, indicating their potential in medical and pharmaceutical research. For instance, novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides showed appreciable inhibition against cathepsins B and K, enzymes often implicated in disease processes (Lukić et al., 2017).
Crystal Structure Analysis
Crystal structure and hirshfeld surface analysis of novel pyrazole derivatives, including compounds with benzo[d][1,3]dioxole moieties, have been conducted to understand their molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired biological activities (Kumara et al., 2017).
Design and Synthesis for Biological Activities
Further research involves designing and synthesizing novel compounds based on the core structure of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide for specific biological activities. For example, the design and synthesis of thiopyrimidine-glucuronide compounds have shown promising biological activities, highlighting the versatility of pyrimidine derivatives in drug development (Wanare, 2022).
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-9-6-15(23)20-17(18-9)22-14(5-10(2)21-22)19-16(24)11-3-4-12-13(7-11)26-8-25-12/h3-7H,8H2,1-2H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWJHLIIDKJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

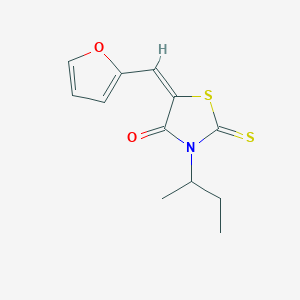

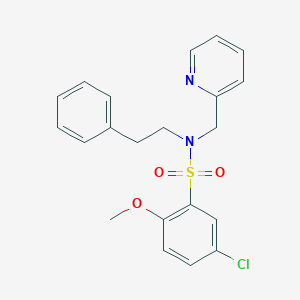
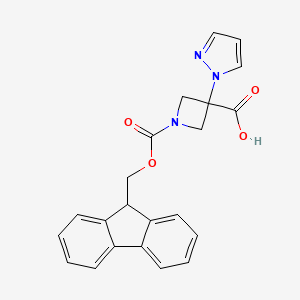
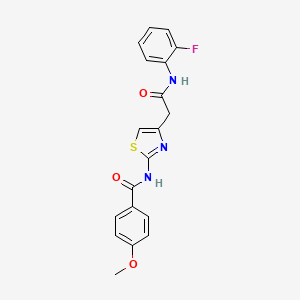
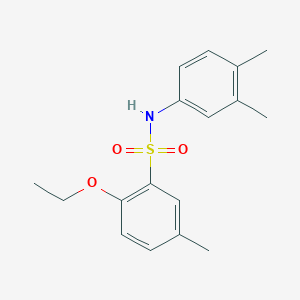
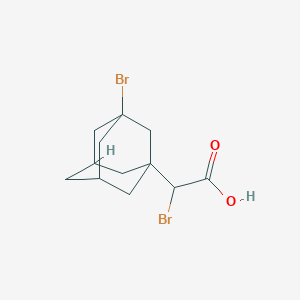
![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)